Methyl 3-cyclobutylbenzoate
Description
Methyl 3-cyclobutylbenzoate is a benzoate ester featuring a cyclobutyl substituent at the meta position of the aromatic ring. Benzoate esters are widely studied for their roles in drug design, polymer additives, and fragrance industries due to tunable substituent effects .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 3-cyclobutylbenzoate |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-7-3-6-10(8-11)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3 |
InChI Key |
DKWNCAZGQHDQSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-cyclobutylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-cyclobutylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyclobutylbenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-cyclobutylbenzoic acid.
Reduction: 3-cyclobutylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-cyclobutylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of methyl 3-cyclobutylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to fit into specific binding sites, thereby exerting its effects .
Comparison with Similar Compounds
Research Findings and Discussion
- Steric Effects : The cyclobutyl group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl) or planar aromatic groups. This reduces reactivity in nucleophilic acyl substitution but enhances thermal stability .
- Electronic Effects: Electron-donating groups (e.g., amino in Methyl 3-(cyclobutylamino)benzoate) increase the electron density of the ester carbonyl, accelerating hydrolysis. In contrast, the cyclobutyl group’s inductive electron-withdrawing effect may slow hydrolysis .
- Crystallographic Analysis : Tools like SHELX and Mercury (used in structural studies of similar esters) highlight the importance of crystal packing in determining melting points and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
